molecular formula C14H9F3O3 B1308767 4-(4-(Trifluoromethyl)phenoxy)benzoic acid CAS No. 78161-82-7

4-(4-(Trifluoromethyl)phenoxy)benzoic acid

Cat. No. B1308767
CAS RN: 78161-82-7
M. Wt: 282.21 g/mol
InChI Key: REDYCJOUKXVWEZ-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)benzoic acid is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, which can provide insights into the chemical nature and potential synthesis routes for the compound . For instance, the synthesis of related compounds involves multiple steps, including halogenation, nitration, reduction, and carboxylation, which could be relevant for the synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid as well .

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves complex multi-step reactions. For example, the synthesis of 2-acetoxy 4-trifluoromethyl benzoic acid involves the conversion of aniline to a diazonium chloride, followed by trifluoromethylation, nitration, reduction, and finally a Kolbe reaction with carbon dioxide . Similarly, the synthesis of 4-(4-phenylbutoxy) benzoic acid requires a four-step reaction including methylation, acylation, haloform reaction, and demethylation . These methods suggest that the synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid would likely require a tailored sequence of reactions, possibly starting with a trifluoromethylated phenol as a precursor.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be determined using spectroscopic techniques and computational methods. For instance, azo-benzoic acids have been characterized using NMR, UV-VIS, and IR spectroscopy, and their molecular structures have been optimized using density functional theory . These techniques could be applied to analyze the molecular structure of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid, providing insights into its electronic configuration and steric arrangement.

Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The presence of a trifluoromethyl group can influence the reactivity and electronic properties of the benzoic acid, potentially affecting its behavior in various chemical reactions. The specific reactions of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid would need to be studied to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of electron-withdrawing groups like trifluoromethyl can increase the acidity of the benzoic acid . The physical properties of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid, such as its crystalline structure and thermal stability, would be important for its practical applications and could be determined through experimental studies.

Scientific Research Applications

Development as Fluorescence Probes

4-(4-(Trifluoromethyl)phenoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. Such probes are valuable in studying the roles of hROS in biological and chemical applications, offering precise detection and differentiation among various reactive oxygen species (Setsukinai et al., 2003).

Antagonist Activity in Medical Research

Derivatives of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid have been found to exhibit antagonist activity, particularly targeting the EP1 receptor subtype. Research indicates that analogs of these compounds show optimized antagonist activity and some demonstrate in vivo activity. Such compounds are significant in medical research for their potential therapeutic applications (Naganawa et al., 2006).

Polymerization Studies

The compound has been studied in the context of enzymatic oxidative polymerization. Research involving derivatives like 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA) and its polymerization via horseradish peroxidase enzyme demonstrates the compound's potential in creating polymers with high thermal stability and specific molecular weights. This has implications for advanced material science and technology (Kumbul et al., 2015).

Application in Liquid Crystal Synthesis

4-(4-(Trifluoromethyl)phenoxy)benzoic acid and its derivatives are utilized in the synthesis of liquid crystals. These compounds are key in creating various homologous series of liquid crystalline trimers, which are essential for the development of advanced display technologies (Henderson & Imrie, 2005).

Role in Synthesis of Fluorine-Containing Compounds

Derivatives of 4-(4-(Trifluoromethyl)phenoxy)benzoic acid are important in the synthesis of fluorine-containing compounds. These synthesized compounds have potential applications as antibacterial agents, highlighting the compound's significance in pharmaceutical research (Holla, Bhat, & Shetty, 2003).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYCJOUKXVWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394897
Record name 4-[4-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenoxy)benzoic acid

CAS RN

78161-82-7
Record name 4-[4-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the general procedure of J. Polym. Sci., Polym. Chem. Ed. (1980), 18(10), 3069-80, 4-hydroxybenzoic acid, 4-nitro-1-(trifluoromethyl)benzene, and sodium hydride in DMF were heated at 130° C. to afford the title compound.
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Synthesis routes and methods II

Procedure details

4-(4-Trifluoromethyl-phenoxy)benzoic acid (474 mg, 80%) was prepared from 1-fluoro-4-trifluoromethyl benzene (328 mg, 2.0 mmol) and 4-hydroxy benzoic acid methyl ester (304 mg, 2.0 mmol) following general procedure B, then hydrolyzed following general procedure C to give the corresponding acid (450 mg, 80%). 3-(4′-Trifluoromethyl-biphenyl-4-yl)-(2S)-[4-(4-trifluoromethyl-phenoxy)-benzoylamino]-propionic acid methyl ester (121 mg, 82%) was prepared starting from the above acid (70 mg, 0.25 mmol) and 2-amino-3-(4′-trifluoromethyl-biphenyl-4-yl)-(2S)-propionic acid methyl ester (108 mg, 0.30 mmol) according to general procedure A. The ester was hydrolyzed following general procedure C to give the title compound (105 mg, 89%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kühl, MM Leuthold, MAM Behnam… - Journal of Medicinal …, 2021 - ACS Publications
The viral serine protease NS2B-NS3 is one of the promising targets for drug discovery against dengue virus and other flaviviruses. The molecular recognition preferences of the …
Number of citations: 21 pubs.acs.org

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